![molecular formula C11H12N2O7 B14435247 1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione) CAS No. 79579-81-0](/img/structure/B14435247.png)
1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) is a chemical compound with the molecular formula C11H12N2O7 It is known for its unique structure, which includes two piperidine-2,6-dione units connected by a carbonylbis(oxy) linkage
Métodos De Preparación
The synthesis of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves specific synthetic routes and reaction conditions. One common method includes the reaction of piperidine-2,6-dione with a carbonylbis(oxy) reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperidine-2,6-dione and other by-products.
Aplicaciones Científicas De Investigación
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The carbonylbis(oxy) linkage plays a crucial role in its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
1,1’-[Carbonylbis(oxy)]di(piperidine-2,6-dione) can be compared with other similar compounds such as:
- N,N,N’,N’-Bis(cyclopentamethylene)urea
- Bis(pentamethylene)urea
- N,N,N’,N’-Bispentamethyleneurea
- N,N’-Carbonylbis(piperidine)
- 1,1’-Carbonyldipiperidine
These compounds share structural similarities but differ in their specific linkages and functional groups, which contribute to their unique properties and applications.
Propiedades
Número CAS |
79579-81-0 |
|---|---|
Fórmula molecular |
C11H12N2O7 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
bis(2,6-dioxopiperidin-1-yl) carbonate |
InChI |
InChI=1S/C11H12N2O7/c14-7-3-1-4-8(15)12(7)19-11(18)20-13-9(16)5-2-6-10(13)17/h1-6H2 |
Clave InChI |
COWZFWPZYVJXJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)OC(=O)ON2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



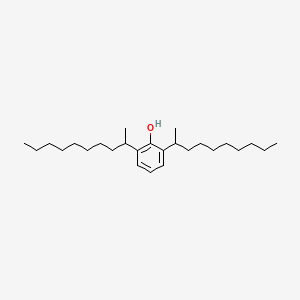
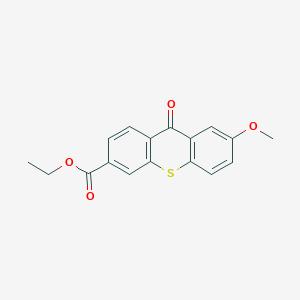
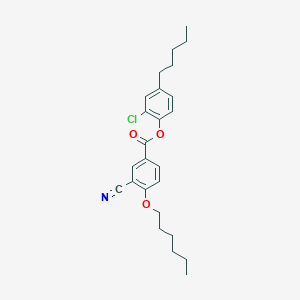
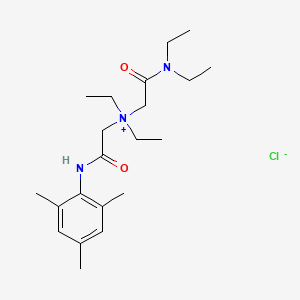
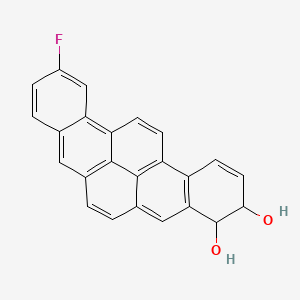
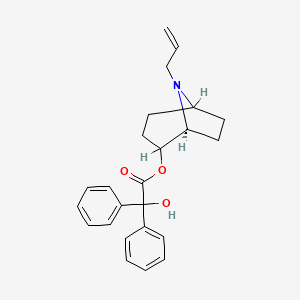


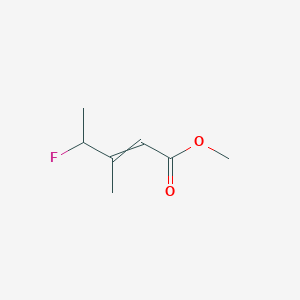
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
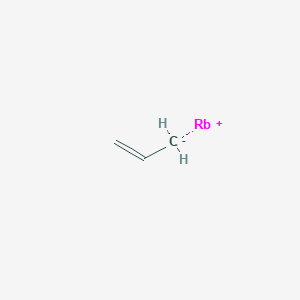
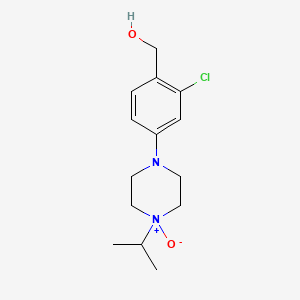
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
